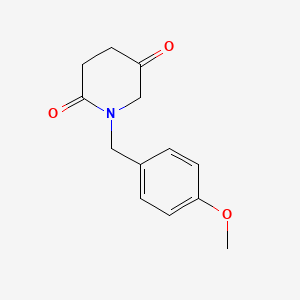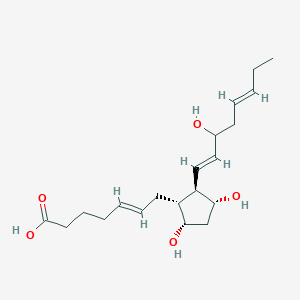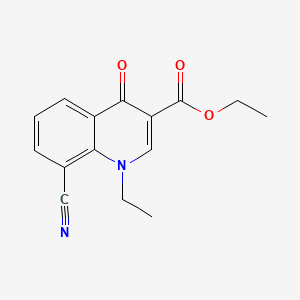
1-(4-Methoxybenzyl)piperidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)piperidine-2,5-dione is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a methoxybenzyl group attached to the piperidine ring, which is substituted at the 2 and 5 positions with carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)piperidine-2,5-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions. This step typically involves the use of methoxybenzyl chloride and a suitable base.
Oxidation to Form Dione: The final step involves the oxidation of the piperidine ring to introduce the carbonyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxybenzyl)piperidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methoxybenzyl chloride, suitable bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)piperidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)piperidine-2,5-dione involves its interaction with specific molecular targets. The methoxybenzyl group enhances its binding affinity to certain receptors, while the piperidine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Methoxybenzyl)piperidine-2,5-dione
- 1-(4-Methoxybenzyl)piperidine-2,4-dione
- 1-(4-Methoxybenzyl)piperidine-2-one
Uniqueness
1-(4-Methoxybenzyl)piperidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]piperidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-17-12-5-2-10(3-6-12)8-14-9-11(15)4-7-13(14)16/h2-3,5-6H,4,7-9H2,1H3 |
Clé InChI |
RAVDCMLJJFTJEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)




![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)
![1-[1-(3,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13711575.png)

